molecular formula C23H21N3O2S B2590450 N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207013-59-9

N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2590450
M. Wt: 403.5
InChI Key: XARRNLQWIUAHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

This compound, through its structural analogs, has been explored for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them attractive targets for anticancer drugs. For instance, a study described the design, synthesis, and evaluation of similar thieno[2,3-d]pyrimidines as potential dual TS and DHFR inhibitors. These compounds exhibited significant inhibitory activity against both enzymes and showed potential as antitumor agents, with some analogs providing enhanced potency and a broader spectrum of tumor inhibition compared to their methyl analogs (Gangjee et al., 2009).

Antiallergenic Activity

Another area of application is in the development of novel antiallergenic agents. A series of thieno[2,3-d]pyrimidine derivatives, including those with modifications similar to the compound , has been synthesized and tested for antiallergenic activity. These compounds demonstrated oral activity in the rat passive cutaneous anaphylaxis (PCA) test, indicating their potential as orally active antiallergy agents (Temple et al., 1979).

Antimicrobial Activity

Research has also extended into antimicrobial applications, where novel thienopyrimidine compounds, structurally related to the compound of interest, were prepared and evaluated for their antimicrobial activity. Some derivatives exhibited potent antibacterial and antifungal activities, suggesting the potential of these compounds in addressing various microbial infections (Kerru et al., 2019).

Antitumor Activity

The antitumor properties of thieno[3,2-d]pyrimidine derivatives have been extensively studied. Research involving the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed compounds with potent anticancer activity. These compounds showed significant growth inhibition against various human cancer cell lines, demonstrating their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-16-5-4-6-18(11-16)25-20(27)12-26-14-24-21-19(13-29-22(21)23(26)28)17-9-7-15(2)8-10-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARRNLQWIUAHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

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